molecular formula C15H14O3 B12999456 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol

3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol

Cat. No.: B12999456
M. Wt: 242.27 g/mol
InChI Key: HPQMBDFQQWDUAT-UHFFFAOYSA-N
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Description

(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol: is an organic compound with the molecular formula C15H14O3 It features a benzodioxin ring fused to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Friedel-Crafts alkylation reaction, where the benzodioxin ring is treated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid for chlorination.

Major Products Formed:

    Oxidation: Benzodioxin-6-carboxylic acid.

    Reduction: (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol derivatives.

    Substitution: Halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.

    Material Science: It can be incorporated into polymer matrices to enhance material properties.

Biology:

    Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions.

Medicine:

    Drug Development:

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, modulating their activity. The phenylmethanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenylmethanone
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenylamine

Comparison:

  • Structural Differences: While the core benzodioxin ring is present in all these compounds, the functional groups attached to the phenyl ring differ, leading to variations in chemical reactivity and biological activity.
  • Uniqueness: (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)methanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol

InChI

InChI=1S/C15H14O3/c16-10-11-2-1-3-12(8-11)13-4-5-14-15(9-13)18-7-6-17-14/h1-5,8-9,16H,6-7,10H2

InChI Key

HPQMBDFQQWDUAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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